Home > Products > Screening Compounds P73112 > Cefozopran monohydrochloride
Cefozopran monohydrochloride -

Cefozopran monohydrochloride

Catalog Number: EVT-10960559
CAS Number:
Molecular Formula: C19H18ClN9O5S2
Molecular Weight: 552.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefozopran Hydrochloride is the hydrochloride salt form of cefozopran, a semi-synthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity.
A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Cefozopran has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.
Overview

Cefozopran monohydrochloride is a fourth-generation cephalosporin antibiotic, recognized for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly notable for its efficacy in treating various infections, including those caused by resistant strains of bacteria. The compound is derived from the core structure of cephalosporins, which are beta-lactam antibiotics characterized by their bicyclic structure that includes a beta-lactam ring.

Source and Classification

Cefozopran monohydrochloride is classified under the category of cephalosporins, which are a group of antibiotics derived from the fungus Acremonium. This class of antibiotics is divided into generations based on their spectrum of activity and resistance to beta-lactamases. Cefozopran belongs to the fourth generation, which provides enhanced stability against hydrolysis by beta-lactamases and improved activity against Gram-negative bacteria compared to earlier generations.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefozopran monohydrochloride involves several steps that can vary based on the desired polymorphic form. A common method includes:

  1. Formation of a Solution: Cefozopran free base is treated with hydrochloric acid in a solvent such as water or an organic solvent.
  2. Isolation: The resulting solution is then subjected to precipitation methods to isolate cefozopran monohydrochloride.
  3. Purification: Techniques such as recrystallization are employed to obtain the desired polymorphic form, ensuring high purity levels (often greater than 98%) .

The process can yield different polymorphic forms, such as Form A and Form B, which may exhibit distinct physical properties and solubility characteristics.

Molecular Structure Analysis

Structure and Data

Cefozopran monohydrochloride has a complex molecular structure characterized by its beta-lactam ring fused with a dihydrothiazine ring. Its molecular formula is C19H18ClN9O5S2C_{19}H_{18}ClN_9O_5S_2, and it features multiple functional groups that contribute to its antibacterial properties.

  • Molecular Weight: Approximately 469.96 g/mol
  • Structural Formula: The structural representation includes a thiazole moiety and various substituents that enhance its antimicrobial activity .
Chemical Reactions Analysis

Reactions and Technical Details

Cefozopran monohydrochloride undergoes various chemical reactions typical of beta-lactam antibiotics:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water or nucleophiles, leading to loss of antibacterial activity.
  • Acylation Reactions: Cefozopran can react with acylating agents to form derivatives that may have altered pharmacological properties.

These reactions are critical for understanding the stability and reactivity of cefozopran in biological systems .

Mechanism of Action

Process and Data

Cefozopran exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to:

  • Cell Lysis: The weakened cell wall structure results in osmotic instability, causing bacterial cell lysis.
  • Bactericidal Activity: The compound's action is primarily bactericidal, making it effective against actively dividing bacteria.

The broad-spectrum activity is attributed to its ability to target multiple PBPs across various bacterial species .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and dimethyl sulfoxide; slightly soluble in methanol.

Chemical Properties

  • pH Range: When dissolved in water, cefozopran monohydrochloride exhibits a pH range conducive for stability (approximately 4-7).
  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place to maintain efficacy .
Applications

Scientific Uses

Cefozopran monohydrochloride is primarily used in clinical settings for treating infections caused by susceptible bacteria, particularly those resistant to other antibiotics. Its applications include:

  • Treatment of Respiratory Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Skin Infections: Utilized in managing skin and soft tissue infections.
  • Intra-abdominal Infections: Employed in treating complicated intra-abdominal infections due to its broad-spectrum activity.

Research continues into optimizing its use in combination therapies and exploring new formulations to enhance delivery and efficacy .

Synthetic Methodologies & Process Optimization of Cefozopran Monohydrochloride

Nucleus Construction and Key Intermediates

The synthesis of cefozopran monohydrochloride (chemical name: (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride) initiates with the functionalization of 7-aminocephalosporanic acid (7-ACA). The core modifications involve:

  • Amino Protection: The C7-amino group of 7-ACA is shielded using hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in anhydrous acetonitrile, forming a silylated intermediate that prevents unwanted side reactions during acylation [3].
  • Quaternization: The C3' position is introduced with the imidazo[1,2-b]pyridazinium side chain via nucleophilic displacement. This reaction occurs in dimethylformamide (DMF) at 0–5°C, using triethylamine as a base to facilitate alkylation. The reaction efficiency exceeds 85% under optimized moisture-free conditions [1] [2].

Table 1: Key Intermediates for Cefozopran Synthesis

IntermediateChemical FunctionRole in Synthesis
Silylated 7-ACAC7-amino-protected nucleusEnables regioselective acylation
1-(Chloromethyl)imidazo[1,2-b]pyridazinium chlorideC3′-side chain precursorIntroduces quaternary ammonium moiety
MAEM* free acid(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino acetic acidProvides β-lactamase-stable acyl group

*MAEM: Methoxyimino amino thiadiazole moiety [1] [3].

Side Chain Condensation and Cyclization

The acylation of the C7 position with the (Z)-methoxyimino side chain is critical for conferring β-lactamase stability:

  • Activation of MAEM: The carboxyl group of MAEM is activated using triethylamine (TEA) and tributylamine in DMF, forming a reactive mixed anhydride. This step occurs at –20°C to prevent racemization and isomerization of the (Z)-configured imino bond [1].
  • Nucleophilic Attack: The silyl-protected 7-ACA reacts with the activated MAEM at –15°C for 2 hours, yielding the acylated intermediate. Post-reaction, the silyl group is hydrolyzed using methanol/water mixtures, releasing the free aminocephalosporin [3].
  • Quaternization Completion: The C3′-acetoxy group of the acylated product undergoes nucleophilic substitution with imidazo[1,2-b]pyridazine in DMF. Catalytic sodium iodide (1–2 mol%) accelerates the displacement, achieving >90% conversion [2].

Crystallization and Polymorph Control

Final hydrochloride salt formation dictates the polymorphic form and purity:

  • Acidification: The free base is dissolved in tetrahydrofuran (THF) or acetone, with gaseous HCl bubbled through the solution at 5°C to precipitate the monohydrochloride. Alternatively, concentrated hydrochloric acid (5–10% v/v) is added dropwise to a DMF solution of cefozopran free base [1].
  • Polymorph Selection:
  • Polymorph A: Obtained by slow HCl addition to a DMF–THF (1:3) solution, followed by stirring for 12 hours. Characterized by distinct XRPD peaks at 2θ = 8.5°, 11.2°, and 15.7° [1].
  • Polymorph B: Formed by rapid HCl addition to acetone–water (9:1) mixtures, yielding needle-like crystals with XRPD signals at 2θ = 6.8°, 13.1°, and 18.3° [1].
  • Solvent Systems: Mixed solvents like DMF–THF or acetone–water reduce lattice impurities. Antisolvent crystallization using diethyl ether or hexane increases yield to 92–95% [1] [2].

Table 2: Polymorph-Specific Crystallization Conditions

PolymorphSolvent SystemHCl Addition MethodStirring TimeKey XRPD Signals (2θ)
ADMF–THF (1:3)Dropwise (slow)12 hours8.5°, 11.2°, 15.7°
BAcetone–water (9:1)Rapid (gaseous)2 hours6.8°, 13.1°, 18.3°

Process Optimization Strategies

Refinements focus on impurity reduction and scalability:

  • Genotoxic Impurity Control: Alkyl chlorides (e.g., chloromethylimidazo[1,2-b]pyridazine) are minimized to <10 ppm by:
  • Adding sodium metabisulfite (0.5–1.0 eq.) as a scavenger during quaternization [2].
  • Implementing activated carbon filtration to adsorb residual halocarbons [3].
  • Solvent Selection: Replacing DMF with dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) in later stages reduces genotoxic dimethylamine formation. NMP allows comparable yields (88%) with lower residual solvent limits [2] [3].
  • Continuous Processing: A plug-flow reactor system for MAEM acylation reduces hydrolysis byproducts. Residence time of 8 minutes at –10°C improves regioselectivity to 98% [3].

Analytical Characterization

Identity and purity assessments include:

  • HPLC Methods: Reverse-phase C18 columns (5 μm) with UV detection at 254 nm resolve cefozopran from des-methoxyimino or Δ³-isomers. Mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (92:8) [5].
  • Polymorph Differentiation: X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish Forms A and B. Form A exhibits a single endotherm at 218°C (dec.), while Form B shows a broad melt at 210°C [1] [6].
  • Mass Spectrometry: LC–MS/MS confirms molecular identity via [M]⁺ ion at m/z 551.99 (C₁₉H₁₈ClN₉O₅S₂) and fragment ions at m/z 396 (loss of thiadiazole) and 210 (imidazopyridazinium) [5] [9].

Properties

Product Name

Cefozopran monohydrochloride

IUPAC Name

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Molecular Formula

C19H18ClN9O5S2

Molecular Weight

552.0 g/mol

InChI

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H/b24-11+;/t12-,17-;/m1./s1

InChI Key

NTJHUKMPVIFDNY-CZNPUCISSA-N

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl

Isomeric SMILES

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.